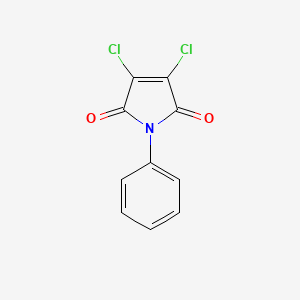

2,3-Dichloro-N-phenylmaleimide

Descripción general

Descripción

2,3-Dichloro-N-phenylmaleimide is an organic compound with the molecular formula C10H5Cl2NO2. It is a derivative of maleimide, characterized by the presence of two chlorine atoms at the 2 and 3 positions and a phenyl group attached to the nitrogen atom. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemical substances .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,3-Dichloro-N-phenylmaleimide can be synthesized through the reaction of 2,3-dichloromaleic anhydride with aniline. The reaction typically involves the following steps :

Reaction with Aniline: 2,3-Dichloromaleic anhydride is reacted with aniline in the presence of a suitable solvent, such as ethanol, under reflux conditions. This reaction yields this compound.

Purification: The crude product is purified through recrystallization from an appropriate solvent, such as ethanol or nitromethane, to obtain pure this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous addition of aniline to the reaction mixture, followed by refluxing and dehydration, is a common practice in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

2,3-Dichloro-N-phenylmaleimide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at the 2 and 3 positions can be substituted by other nucleophiles, such as thiols, to form derivatives like N-phenyl-2,3-dithiomaleimide.

Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of various substituted maleimides.

Common Reagents and Conditions

Thiols: Used in substitution reactions to replace chlorine atoms.

Ethanol: Common solvent for reactions involving this compound.

Sodium Azide: Used in the Staudinger reaction to form triphenylphosphoranamino derivatives.

Major Products

N-phenyl-2,3-dithiomaleimide: Formed by the substitution of chlorine atoms with thiols.

Triphenylphosphoranamino Derivatives: Formed through the Staudinger reaction with sodium azide.

Aplicaciones Científicas De Investigación

Organic Synthesis

2,3-Dichloro-N-phenylmaleimide serves as a valuable intermediate in the synthesis of various organic compounds. It is particularly noted for its role in:

- Synthesis of Heterocycles : The compound is utilized in synthesizing complex heterocyclic structures such as 2-phenylpyrrolo[3,4-b]quinoxaline-1,3-diones. These compounds are of significant interest due to their biological activities, making them attractive targets for drug discovery .

- Formation of Maleimide Derivatives : The electrophilic nature of the maleimide group allows for substitution reactions with nucleophiles, leading to the formation of various derivatives. For example, reactions with thiols can yield N-phenyl-2,3-dithiomaleimide .

Medicinal Chemistry

The biological activity of this compound has garnered attention due to its potential therapeutic applications:

- Protein Kinase Inhibition : Research indicates that this compound can inhibit certain protein kinases involved in cell signaling pathways. This inhibition may affect critical biological functions such as cell proliferation and apoptosis, suggesting its potential as an anticancer agent .

- Covalent Bond Formation : The ability of this compound to form covalent bonds with target proteins enhances its efficacy as a selective inhibitor. This property is crucial for developing targeted therapies in cancer treatment .

Polymer Chemistry

In polymer science, this compound is employed in the synthesis of polymers with specific properties:

- Polymerization Reactions : The compound can participate in various polymerization processes to create materials with desired mechanical and thermal properties. Its reactivity allows for the incorporation of functional groups that can be tailored for specific applications .

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Synthesis of Heterocycles | Demonstrated successful synthesis of biologically active compounds using this compound as a key intermediate . |

| Study 2 | Protein Kinase Inhibition | Showed that the compound effectively inhibits specific kinases, impacting cell signaling and proliferation . |

| Study 3 | Polymer Synthesis | Investigated the use of this compound in creating high-performance polymers with enhanced thermal stability . |

Mecanismo De Acción

The mechanism of action of 2,3-Dichloro-N-phenylmaleimide involves its ability to undergo substitution and addition reactions. The chlorine atoms at the 2 and 3 positions are reactive sites that can be targeted by nucleophiles, leading to the formation of various derivatives. These reactions are facilitated by the electron-withdrawing nature of the chlorine atoms, which makes the maleimide ring more susceptible to nucleophilic attack .

Comparación Con Compuestos Similares

Similar Compounds

N-phenylmaleimide: Lacks the chlorine atoms at the 2 and 3 positions.

2,3-Dibromo-N-phenylmaleimide: Similar structure but with bromine atoms instead of chlorine.

Uniqueness

2,3-Dichloro-N-phenylmaleimide is unique due to the presence of chlorine atoms at the 2 and 3 positions, which enhances its reactivity in substitution and addition reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .

Actividad Biológica

2,3-Dichloro-N-phenylmaleimide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and enzyme inhibitory effects, supported by various research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogenic fungi and bacteria. In a study conducted by EvitaChem, the compound demonstrated effectiveness against common pathogens, suggesting its potential as an antimicrobial agent in clinical applications.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 14 |

| Candida albicans | 12 |

2. Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable study published in Tetrahedron explored its synthesis and subsequent evaluation against cancer cell lines, revealing promising results in reducing cell viability .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

| A549 (Lung Cancer) | 30 |

3. Enzyme Inhibition

This compound has been identified as a potent inhibitor of certain enzymes, particularly those involved in oxidative stress pathways. Its ability to inhibit superoxide dismutase (SOD) has implications for therapeutic strategies targeting oxidative damage in various diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various maleimide derivatives, including this compound. The results indicated that this compound could serve as a lead structure for developing new antibiotics due to its broad-spectrum activity against resistant strains.

Case Study 2: Cancer Cell Line Analysis

In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. These findings suggest a mechanism where the compound induces programmed cell death in malignant cells .

Propiedades

IUPAC Name |

3,4-dichloro-1-phenylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-7-8(12)10(15)13(9(7)14)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLKFADFZAWWBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50347098 | |

| Record name | 2,3-Dichloro-N-phenylmaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3876-05-9 | |

| Record name | 2,3-Dichloro-N-phenylmaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 2,3-Dichloro-N-phenylmaleimide in organic synthesis?

A1: this compound serves as a valuable building block in organic synthesis. Notably, it plays a crucial role in synthesizing 2-phenylpyrrolo[3,4-b]quinoxaline-1,3-diones [, ]. These heterocyclic compounds, containing the quinoxaline core, hold significant interest due to their diverse biological activities, making them attractive targets for medicinal chemistry and drug discovery.

Q2: What is the significance of cyclic imides in pharmaceutical research?

A2: Cyclic imides, characterized by the -CO-N(R)-CO- group, exhibit promising therapeutic potential due to their accessibility and favorable yields in synthesis []. These compounds demonstrate a wide range of biological activities including sedative, hypnotic, hypotensive, carcinostatic, antimitotic, and antinociceptive effects []. This versatility makes them valuable starting points for developing new drugs with potential applications in various therapeutic areas.

Q3: Are there any advantages to using microwave-assisted synthesis for 3,4-Dichloro-1-phenyl-1H-pyrrole-2,5-dione?

A3: Yes, one study highlights the use of a microwave reactor for the synthesis of 3,4-Dichloro-1-phenyl-1H-pyrrole-2,5-dione []. Microwave-assisted synthesis often leads to faster reaction times, increased yields, and improved purity compared to conventional heating methods. This approach aligns with the increasing demand for more efficient and environmentally friendly synthetic strategies in organic chemistry.

Q4: Why is there interest in developing new synthetic methods for drugs and pharmaceuticals?

A4: The continuous pursuit of novel drug candidates stems from the need for more effective treatments, reduced costs, and minimized side effects []. Developing new synthetic routes and optimizing existing ones can significantly impact these factors. Efficient synthesis translates to lower production costs, while discovering new reaction pathways can lead to novel drug candidates with improved pharmacological profiles and fewer adverse effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.